molecular formula C8H14N3S+ B14619243 N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine CAS No. 56967-84-1

N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine

Cat. No.: B14619243
CAS No.: 56967-84-1
M. Wt: 184.28 g/mol
InChI Key: WFGFXQXHVHAZAQ-UHFFFAOYSA-N
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Description

N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[430]nona-1,8-dien-8-amine is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like alkyl halides or acyl chlorides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine
  • 2-Methyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine
  • 7-Thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine

Uniqueness

N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[430]nona-1,8-dien-8-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

56967-84-1

Molecular Formula

C8H14N3S+

Molecular Weight

184.28 g/mol

IUPAC Name

N,5-dimethyl-6,7,8,8a-tetrahydro-3H-[1,3,4]thiadiazolo[3,2-a]pyridin-4-ium-2-imine

InChI

InChI=1S/C8H14N3S/c1-6-4-3-5-7-11(6)10-8(9-2)12-7/h7H,3-5H2,1-2H3,(H,9,10)/q+1

InChI Key

WFGFXQXHVHAZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+]2C(CCC1)SC(=NC)N2

Origin of Product

United States

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